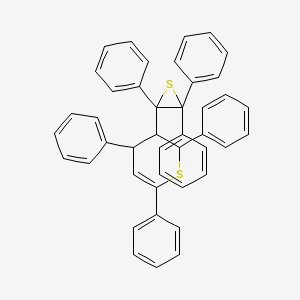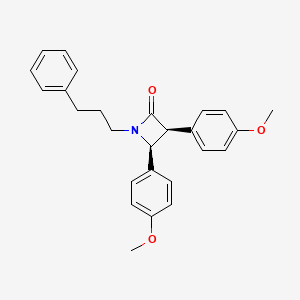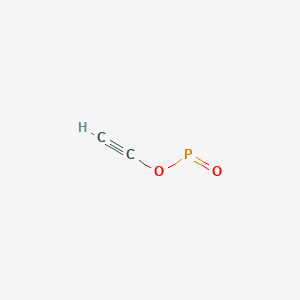
1-Phosphorosooxyethyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phosphorosooxyethyne is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyne group and an oxygen atom
Méthodes De Préparation
The synthesis of 1-phosphorosooxyethyne typically involves the reaction of phosphorus trichloride with acetylene in the presence of a base. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Phosphorosooxyethyne undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phosphorosooxyethyne oxides.
Reduction: The reduction of this compound can lead to the formation of phosphorosooxyethyne hydrides.
Substitution: In this reaction, one of the atoms in the compound is replaced by another atom or group of atoms. Common reagents for substitution reactions include halogens and alkyl groups.
Addition: This reaction involves the addition of atoms or groups to the triple bond of the ethyne group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions include phosphorosooxyethyne oxides, hydrides, and substituted derivatives.
Applications De Recherche Scientifique
1-Phosphorosooxyethyne has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-phosphorosooxyethyne involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
1-Phosphorosooxyethyne can be compared with other similar compounds, such as:
Phosphorosooxyethane: This compound has a similar structure but with an ethane group instead of an ethyne group.
Phosphorosooxypropane: This compound contains a propane group and exhibits different chemical properties.
Phosphorosooxybutane: This compound has a butane group and is used in different applications.
The uniqueness of this compound lies in its ethyne group, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
919787-15-8 |
|---|---|
Formule moléculaire |
C2HO2P |
Poids moléculaire |
88.00 g/mol |
Nom IUPAC |
1-phosphorosooxyethyne |
InChI |
InChI=1S/C2HO2P/c1-2-4-5-3/h1H |
Clé InChI |
RLQJYKDLTTUDFR-UHFFFAOYSA-N |
SMILES canonique |
C#COP=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



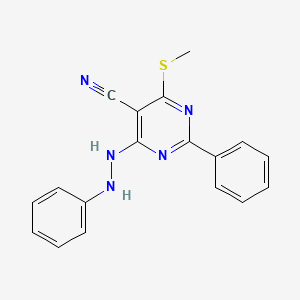
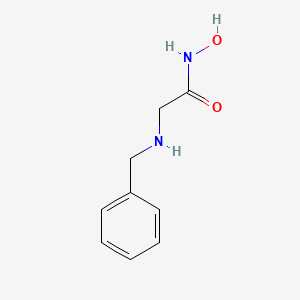
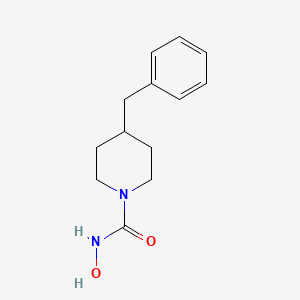
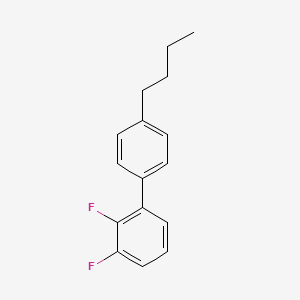
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
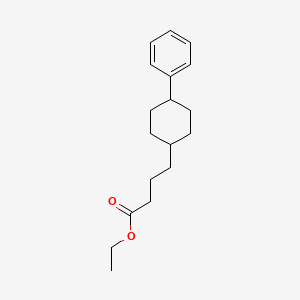
![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)

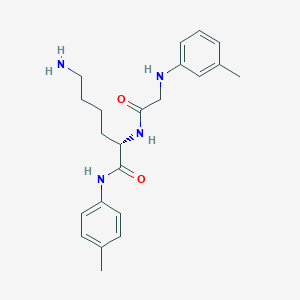
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)
![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)
